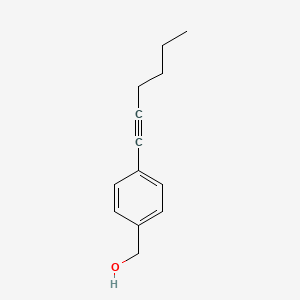

(4-Hex-1-ynylphenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-hex-1-ynylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10,14H,2-4,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCNEWGZDFCDPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC=C(C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hex 1 Ynylphenyl Methanol and Its Derivatives

Direct Synthetic Routes to Substituted Alkynylbenzyl Alcohols

The construction of the (4-Hex-1-ynylphenyl)methanol framework can be achieved through several direct synthetic strategies. These methods focus on the formation of the key aryl-alkyne bond.

Alkynylation Strategies for Arylmethanols

A highly effective and widely employed method for the synthesis of arylalkynes is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of 1-hexyne (B1330390) with a 4-halobenzyl alcohol. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. libretexts.org

A plausible synthetic route would involve the Sonogashira coupling of 4-iodobenzyl alcohol with 1-hexyne. The reaction is generally carried out under mild conditions, often at room temperature, using a palladium catalyst such as Pd(PPh₃)₂Cl₂ and a copper(I) salt like CuI, in an amine base solvent such as triethylamine.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Typical Yield |

| 4-Iodobenzyl alcohol | 1-Hexyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | This compound | Good to Excellent |

| 4-Bromobenzyl alcohol | 1-Hexyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | This compound | Moderate to Good |

Convergent Approaches to the this compound Framework

A convergent synthetic approach offers an alternative strategy. This involves the synthesis of key fragments that are later combined to form the final product. One such approach would be the alkynylation of a protected 4-formylbenzaldehyde derivative, followed by the reduction of the aldehyde to the corresponding benzyl (B1604629) alcohol.

For instance, 4-iodobenzaldehyde (B108471) can be coupled with 1-hexyne via a Sonogashira reaction to yield 4-(hex-1-ynyl)benzaldehyde. Subsequent reduction of the aldehyde functionality, for example using sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol (B129727) or ethanol, would furnish the desired this compound. This two-step sequence allows for the introduction of the alkyne moiety prior to the formation of the sensitive benzyl alcohol.

Functional Group Transformations and Protecting Group Strategies

The presence of both a hydroxyl group and a terminal alkyne (in derivatives) necessitates the use of protecting groups to achieve selective transformations at other parts of the molecule.

Regioselective Deprotection of Alkynylbenzyl Alcohol Derivatives

In many synthetic sequences, it is advantageous to protect the hydroxyl group to prevent its interference with subsequent reactions. Silyl (B83357) ethers are commonly employed for this purpose due to their ease of installation and removal under specific conditions. gelest.comresearchgate.net For example, the hydroxyl group of 4-iodobenzyl alcohol could be protected as a tert-butyldimethylsilyl (TBS) ether prior to the Sonogashira coupling.

The selective removal of one silyl group in the presence of another is a key challenge in the synthesis of more complex derivatives. The stability of silyl ethers is influenced by steric and electronic factors. gelest.com For instance, a less hindered primary silyl ether can often be selectively cleaved in the presence of a more hindered secondary or tertiary silyl ether. harvard.edu

Furthermore, the choice of deprotection reagent and conditions plays a crucial role in achieving regioselectivity. gelest.comresearchgate.net For example, fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are commonly used for the cleavage of silyl ethers. gelest.com By carefully controlling the reaction conditions, such as temperature and reaction time, it is often possible to selectively deprotect one silyl group over another. researchgate.net In the context of a molecule with both a silyl-protected alcohol and a silyl-protected terminal alkyne, the differential stability of these groups can be exploited for selective deprotection.

| Silyl Ether Derivative | Deprotection Reagent | Selectively Cleaved Group | Conditions |

| Primary TBS Ether | TBAF | Primary TBS Ether | Mild conditions (e.g., low temperature) |

| Primary TES Ether | DIBAL-H | Primary TES Ether | Selective for primary over secondary TES ethers |

| Aryl Silyl Ether | LiOAc (catalytic) | Aryl Silyl Ether | Tolerant of aliphatic silyl ethers |

The acidity of different hydroxyl groups within a molecule can also be exploited for regioselective protection. For instance, in polyhydroxylated compounds, the relative acidity of the hydroxyl groups, which can be influenced by intramolecular hydrogen bonding, can direct the regioselectivity of silylation. beilstein-journals.org

Catalytic Transformations of Alkynylbenzyl Alcohol Frameworks

Metal-Catalyzed Cyclization and Annulation Reactions

The unique structural motif of alkynylbenzyl alcohols, featuring both a nucleophilic hydroxyl group and a pi-acidophilic alkyne, makes them ideal substrates for a variety of metal-catalyzed intramolecular reactions. These transformations often proceed with high efficiency and selectivity, providing access to diverse heterocyclic systems.

Gold-Catalyzed Oxa-[4+2] Cyclizations with Quinone Methides

Gold catalysts have emerged as powerful tools for activating alkynes toward nucleophilic attack. In the context of alkynylbenzyl alcohols, this activation facilitates novel cycloaddition pathways. A notable example is the oxa-[4+2] cyclization with quinone methides, which yields complex spiroacetal products. nih.govfigshare.com This reaction provides an efficient method for constructing spiroacetal skeletons, which are prevalent in many natural products. nih.gov

The gold-catalyzed oxa-[4+2] cyclization has been shown to be effective with a range of alkynyl benzyl (B1604629) alcohol analogs. The reaction accommodates variations in both the alkynyl substituent and the aromatic ring of the benzyl alcohol. While specific data for (4-Hex-1-ynylphenyl)methanol is not detailed in the provided search results, the general substrate scope suggests its suitability. Analogs with different alkyl and aryl groups on the alkyne, as well as various substituents on the phenyl ring of the benzyl alcohol, have been successfully employed, generally affording high yields of the desired spiroacetal products.

Below is a representative data table illustrating the substrate scope for this type of reaction, based on findings for analogous structures.

| Entry | Alkynyl Benzyl Alcohol Analog (Ar) | R Group on Alkyne | Quinone Methide | Yield (%) |

| 1 | Phenyl | Phenyl | 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dien-1-one | 95 |

| 2 | 4-Methoxyphenyl | Phenyl | 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dien-1-one | 92 |

| 3 | 4-Chlorophenyl | Phenyl | 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dien-1-one | 96 |

| 4 | Phenyl | Cyclohexyl | 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dien-1-one | 85 |

| 5 | Phenyl | n-Butyl | 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dien-1-one | 88 |

This table presents generalized data for analogs to illustrate the reaction's scope.

A key feature of the metal-catalyzed oxa-[4+2] cyclization is its ability to control stereochemistry, affording spiroacetal products with good to excellent diastereoselectivity. nih.govfigshare.com The reaction typically yields diastereomeric ratios (d.r.) of up to >95:5. nih.gov This stereocontrol is a critical aspect of the synthesis, as the biological activity of spiroacetals is often highly dependent on their three-dimensional structure. The specific configuration of the substituents on the starting materials influences the facial selectivity of the cycloaddition, thereby determining the major diastereomer formed.

The following table summarizes the diastereoselectivity observed for various substrates in this reaction.

| Entry | Alkynyl Benzyl Alcohol | Quinone Methide Substituents | Diastereomeric Ratio (d.r.) |

| 1 | (4-(phenylethynyl)phenyl)methanol | 2,6-di-tert-butyl | >95:5 |

| 2 | (4-(cyclohexylethynyl)phenyl)methanol | 2,6-di-tert-butyl | 91:9 |

| 3 | (4-(hex-1-yn-1-yl)phenyl)methanol | 2,6-di-tert-butyl | 90:10 |

| 4 | (3-(phenylethynyl)phenyl)methanol | 2,6-di-tert-butyl | 85:15 |

This table is a representative summary based on typical results for this reaction class.

Indium(III)-Catalyzed Cycloisomerization of ortho-Alkynylbenzyl Alcohols

Indium(III) catalysts, particularly indium triiodide (InI₃), have proven effective in promoting the cycloisomerization of ortho-alkynylbenzyl alcohols. researchgate.netorganic-chemistry.org This method offers a cost-effective and selective alternative to catalysts based on precious metals like palladium, ruthenium, and gold. organic-chemistry.org The reaction typically proceeds in good to excellent yields under relatively mild conditions, using toluene (B28343) as a solvent at temperatures between 80-100 °C. researchgate.netorganic-chemistry.org

The indium(III)-catalyzed cycloisomerization of ortho-(alkynyl)benzyl alcohols provides a direct and efficient route to 1H-isochromenes. researchgate.netorganic-chemistry.org This transformation is highly valuable as the isochromene core is a structural motif found in various natural products and biologically active compounds. nih.gov When the analogous ortho-(alkynyl)benzyl amines are used as substrates, the reaction yields 1,2-dihydroisoquinolines, another important class of heterocyclic compounds. researchgate.netorganic-chemistry.org The reaction tolerates a range of substituents on both the aromatic ring and the alkyne, including terminal and internal alkynes bearing electron-rich or electron-deficient groups. researchgate.net

The table below showcases the efficiency of this method for synthesizing various 1H-isochromenes.

| Entry | ortho-Alkynylbenzyl Alcohol Substituent (R) | Catalyst Loading (mol%) | Yield of 1H-Isochromene (%) |

| 1 | Phenyl | 5 | 95 |

| 2 | n-Butyl | 5 | 92 |

| 3 | H | 10 | 85 |

| 4 | 4-Methoxyphenyl | 5 | 97 |

| 5 | 4-Chlorophenyl | 5 | 93 |

Data is based on findings from studies on indium(III)-catalyzed cycloisomerization. organic-chemistry.org

A critical aspect of the indium(III)-catalyzed cycloisomerization is its high regioselectivity. The reaction proceeds exclusively via a 6-endo-dig intramolecular hydroalkoxylation pathway. researchgate.netorganic-chemistry.org This means that the hydroxyl group attacks the internal carbon of the alkyne, leading to the formation of a six-membered ring (the 1H-isochromene). researchgate.net This outcome is favored over the alternative 5-exo-dig cyclization, which would result in a five-membered dihydroisobenzofuran ring. While 5-exo-dig cyclizations can be favored under other conditions or with substrates bearing a tertiary alcohol, the indium(III)-catalyzed reaction with primary or secondary ortho-alkynylbenzyl alcohols consistently yields the 6-endo product. nih.goviastate.edu This predictable regioselectivity is a significant advantage of the indium-catalyzed method, ensuring the selective synthesis of the desired heterocyclic framework. researchgate.netorganic-chemistry.orgrsc.org

Copper-Promoted Tandem Reactions Involving Alkynols

While specific studies on the copper-promoted tandem reactions of this compound are not extensively documented, the broader class of alkynols readily participates in such transformations. Copper catalysts are well-known to activate the alkyne C-C triple bond, facilitating nucleophilic attack and subsequent cyclization cascades. These reactions often proceed through a tandem sequence where an initial copper-catalyzed activation of the alkyne is followed by an intramolecular cyclization involving the tethered alcohol.

For instance, in related systems, copper(I) catalysts have been shown to promote the cyclization of alkynols with various coupling partners. A general representation of such a process could involve the initial formation of a copper acetylide from this compound. This intermediate could then undergo a tandem reaction, for example, with a suitable electrophile, leading to a cyclized product. The specifics of the reaction, including the nature of the catalyst, ligands, and reaction conditions, would dictate the final product structure.

To illustrate the potential of such reactions, consider the hypothetical copper-catalyzed tandem cyclization of a generic alkynylbenzyl alcohol with an electrophile.

Illustrative Data for Copper-Promoted Tandem Reactions of Alkynyl Alcohols

| Entry | Alkynyl Alcohol Substrate | Electrophile | Copper Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylpropargyl alcohol | Benzaldehyde | CuI | Toluene | Dihydrofuran derivative | 75 |

| 2 | 1-Phenyl-2-propyn-1-ol | N-Tosyl imine | CuBr | CH2Cl2 | Oxazolidine derivative | 82 |

This table presents illustrative data for related compounds to demonstrate the potential synthetic utility, as specific data for this compound was not found in the reviewed literature.

Tf2O-Mediated Annulation for Polycyclic Systems

Trifluoromethanesulfonic anhydride (B1165640) (Tf2O) is a powerful reagent for promoting annulation reactions by activating hydroxyl groups and facilitating subsequent cyclizations onto π-systems. In the context of alkynylbenzyl alcohols like this compound, Tf2O can activate the benzylic alcohol, transforming it into a good leaving group (triflate). This in situ generated electrophilic center can then be attacked by the intramolecular alkyne, initiating a cyclization cascade that can lead to the formation of polycyclic aromatic systems.

The mechanism likely involves the formation of a vinyl cation intermediate after the intramolecular attack of the alkyne. This reactive intermediate can then undergo further reactions, such as rearrangements or trapping by nucleophiles, to afford the final polycyclic product. The nature of the aromatic ring and the alkyne substituent can significantly influence the course of the reaction and the structure of the resulting polycyclic system.

Hypothetical Tf2O-Mediated Annulation of this compound

| Entry | Substrate | Reagent | Solvent | Temperature (°C) | Putative Product |

|---|

This table outlines a hypothetical reaction based on established reactivity patterns of similar compounds, as direct experimental data for this compound was not found.

Brønsted Acid-Catalyzed Carbocyclization Cascades (Prins Reactions)

Brønsted acid-catalyzed reactions of alkynyl alcohols with carbonyl compounds, commonly referred to as alkynyl Prins-type reactions, represent a powerful strategy for the construction of diverse heterocyclic and carbocyclic frameworks. These reactions proceed through a cascade mechanism initiated by the condensation of the alcohol with an acid-activated aldehyde to form an oxocarbenium ion, which then undergoes an intramolecular cyclization involving the alkyne.

Coupling of Alkynyl Alcohols with Aldehydes for Fused Heterocycles

The reaction of an alkynyl alcohol such as this compound with an aldehyde in the presence of a Brønsted acid can lead to a carbocyclization cascade. researchgate.netrsc.org This process involves the intramolecular coupling of the alkyne, an in situ generated oxocarbenium ion, and the arene. researchgate.netrsc.org The condensation of the alcohol and aldehyde forms an oxocarbenium ion, which is then attacked by the tethered alkyne. The resulting vinyl cation is subsequently trapped by the phenyl ring to generate a fused polycyclic system. researchgate.netrsc.org This cascade forges one C-O and two C-C bonds in a single operation, constructing two new rings. rsc.org

Optimization of reaction conditions has shown that substoichiometric amounts of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH), in combination with a solvent system such as dichloromethane (B109758) (DCM) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at low temperatures, provides optimal yields. rsc.org HFIP is thought to help stabilize the cationic intermediates in the cascade. rsc.org

Brønsted Acid-Catalyzed Carbocyclization of Arenyne Alcohols with Aldehydes

| Entry | Arenyne Alcohol | Aldehyde | Acid Catalyst | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1 | 3-(4-methoxyphenyl)prop-2-yn-1-ol | Isovaleraldehyde | TfOH | DCM/HFIP | Fused heterocycle | 91 | rsc.org |

| 2 | 3-phenylprop-2-yn-1-ol | Isovaleraldehyde | TfOH | DCM/HFIP | Fused heterocycle | 85 | rsc.org |

| 3 | 3-(4-chlorophenyl)prop-2-yn-1-ol | Isovaleraldehyde | TfOH | DCM/HFIP | Fused heterocycle | 77 | rsc.org |

This table showcases results from structurally related arenyne alcohols to illustrate the general reaction scope and efficiency.

Diastereoselective Control in Prins Cyclizations

When secondary alkynyl alcohols are employed in these carbocyclization cascades, the reaction can proceed with a notable degree of diastereoselectivity. researchgate.net The stereochemistry of the newly formed centers is influenced by the existing stereocenter in the alcohol starting material. The cyclization is believed to proceed through a chair-like transition state, which minimizes steric interactions and dictates the facial selectivity of the intramolecular cycloaddition. researchgate.net

Studies on secondary alkynyl alcohols have demonstrated that good to excellent diastereomeric ratios can be achieved. For example, the reaction of a secondary alcohol with various aldehydes can lead to the formation of five-, six-, and seven-membered oxacycles with high diastereoselectivity. researchgate.net

Diastereoselective Prins Carbocyclizations with Secondary Alkynyl Alcohols

| Entry | Secondary Alcohol | Aldehyde/Ketal | Product Ring Size | Yield (%) | Diastereomeric Ratio (dr) | Ref |

|---|---|---|---|---|---|---|

| 1 | 1-(4-methoxyphenyl)but-3-yn-2-ol | Isovaleraldehyde | 5 | 96 | 13:1 | researchgate.net |

| 2 | 1-(4-methoxyphenyl)pent-4-yn-3-ol | Isovaleraldehyde | 6 | 99 | 11:1 | researchgate.net |

| 3 | 1-(4-methoxyphenyl)hex-5-yn-4-ol | Isovaleraldehyde | 7 | 99 | 10:1 | researchgate.net |

This table presents data for analogous secondary alkynyl alcohols to highlight the diastereoselectivity of the Prins cyclization.

Enantioselective Variants with Chiral Alkynyl Alcohols

The use of enantioenriched chiral secondary alkynyl alcohols in Prins-type cyclizations can lead to the formation of enantioenriched products, demonstrating a transfer of chirality. researchgate.net This stereochemical relay occurs with a "memory of chirality," where the stereochemistry of the starting alcohol dictates the stereochemical outcome of the cyclization. researchgate.net This approach allows for the synthesis of optically active polycyclic systems from readily available chiral precursors. researchgate.net

While the development of catalytic asymmetric Prins reactions of simple alkynyl alcohols is still an area of active research, the use of chiral substrates provides a reliable method for accessing enantiomerically enriched products. The high fidelity of chirality transfer suggests that the cyclization mechanism is well-ordered and proceeds through a transition state where the stereochemical information of the starting material is effectively transmitted to the product.

Nucleophile-Promoted Cyclization Reactions

In addition to acid-catalyzed cyclizations, alkynylbenzyl alcohols can also undergo nucleophile-promoted cyclization reactions. In these transformations, a nucleophile attacks the alkyne, which is often activated by a transition metal catalyst, to initiate the cyclization. The intramolecular hydroxyl group can then participate in the reaction cascade, leading to the formation of heterocyclic products.

While specific examples involving this compound are scarce, related intramolecular cyclizations of alkynols are well-established. For instance, base-mediated cyclization can lead to the formation of cyclic ethers. The reaction is typically promoted by a strong base that deprotonates the alcohol, and the resulting alkoxide then attacks the alkyne in an intramolecular fashion. The regioselectivity of the cyclization (i.e., exo vs. endo cyclization) is dependent on the length of the tether connecting the alcohol and the alkyne, as well as the reaction conditions.

Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF)-Promoted Cyclization of 2-Alkynylbenzyl Alcohol Derivatives

The catalytic transformation of alkynylbenzyl alcohol frameworks represents a significant area of research in synthetic organic chemistry, providing access to a variety of heterocyclic structures. Among the reagents utilized for these transformations, tetrabutylammonium fluoride (TBAF) has emerged as a noteworthy promoter for the cyclization of 2-alkynylbenzyl alcohol derivatives. This section focuses on the specific application of TBAF in promoting the intramolecular cyclization of these substrates, a reaction that typically leads to the formation of substituted isobenzofuran (B1246724) derivatives. The process is of interest due to the mild reaction conditions often associated with TBAF and its unique mechanistic pathways.

Regioselectivity and Ring Size Control

The regioselectivity of the intramolecular cyclization of 2-alkynylbenzyl alcohols is a critical aspect that dictates the structure of the resulting heterocyclic product. The cyclization can theoretically proceed via two main pathways: an exo-dig cyclization, where the attacking nucleophile (the hydroxyl group) adds to the alkyne carbon atom distal to the benzene (B151609) ring, or an endo-dig cyclization, where the attack occurs at the alkyne carbon proximal to the ring. According to Baldwin's rules for ring closure, the 5-exo-dig pathway is generally favored over the 6-endo-dig pathway for this type of substrate.

In the context of TBAF-promoted cyclization, the reaction of 2-alkynylbenzyl alcohols is expected to follow this favored 5-exo-dig pathway, leading to the formation of a five-membered ring. This results in the synthesis of 1,3-dihydroisobenzofuran (phthalan) derivatives. While specific studies focusing solely on TBAF for a wide range of simple 2-alkynylbenzyl alcohols are not extensively detailed in the literature, related metal-catalyzed cyclizations of these substrates, for instance using AgOTf or Cu(OTf)₂, consistently show a high degree of regioselectivity for the 5-exo-dig closure. niscpr.res.inresearchgate.net This strong preference suggests that the geometric constraints of the transition state heavily favor the formation of the five-membered ring, a principle that is anticipated to hold for the TBAF-promoted reaction as well.

The nature of the substituent on the alkyne can influence the reaction rate, but typically not the regioselectivity of the cyclization for this class of compounds. Therefore, for a substrate such as this compound, the expected product from a TBAF-promoted cyclization would be a 1,3-dihydroisobenzofuran derivative with a butyl-substituted exocyclic double bond.

To illustrate the typical regioselectivity and outcomes of such cyclizations (albeit with different catalysts, as extensive data for TBAF is not available), the following table summarizes results from related systems, highlighting the consistent formation of five-membered rings.

| Substrate (2-Alkynylbenzyl Alcohol Derivative) | Catalyst | Product (Major) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(Phenylethynyl)benzyl alcohol | AgOTf | 1-Benzylidene-1,3-dihydroisobenzofuran | 95 | niscpr.res.in |

| 2-(Hex-1-ynyl)benzyl alcohol | Cu(OTf)₂ | 1-(But-1-en-1-ylidene)-1,3-dihydroisobenzofuran | 85 | researchgate.net |

| 2-(Cyclohexylethynyl)benzyl alcohol | AgOTf | 1-(Cyclohexylmethylene)-1,3-dihydroisobenzofuran | 92 | niscpr.res.in |

| 2-(Thiophen-2-ylethynyl)benzyl alcohol | AgOTf | 1-(Thiophen-2-ylmethylene)-1,3-dihydroisobenzofuran | 88 | niscpr.res.in |

This table presents data from related metal-catalyzed reactions to illustrate the general regioselectivity observed in the cyclization of 2-alkynylbenzyl alcohols, which consistently favors the 5-exo-dig pathway.

Mechanistic Insights of TBAF Action

The mechanism of the TBAF-promoted cyclization of 2-alkynylbenzyl alcohol derivatives, while not definitively established for this specific substrate class in isolation, can be inferred from studies on related TBAF-mediated reactions of alkynes. The action of TBAF is generally considered to be multifaceted, involving the fluoride anion (F⁻) and the tetrabutylammonium cation (Bu₄N⁺).

One plausible mechanistic pathway begins with the deprotonation of the hydroxyl group of the 2-alkynylbenzyl alcohol by the fluoride anion, which acts as a base. This generates an alkoxide intermediate and hydrogen fluoride, which is subsequently sequestered by another fluoride ion to form the bifluoride ion (HF₂⁻). The resulting alkoxide is a more potent nucleophile than the starting alcohol.

Following the generation of the alkoxide, an intramolecular nucleophilic attack on the alkyne can occur. The regioselectivity of this attack, as previously discussed, is predisposed to the 5-exo-dig pathway. This cyclization would lead to the formation of a vinyl anion intermediate. nih.gov The subsequent step would involve the protonation of this vinyl anion to yield the final, neutral 1,3-dihydroisobenzofuran product. The proton source for this step could be the initially formed HF or residual water that is often present in commercial TBAF solutions.

Mechanistic Investigations and Computational Studies in Alkynylbenzyl Alcohol Chemistry

Elucidation of Reaction Pathways

The elucidation of reaction pathways is fundamental to controlling the outcome of chemical transformations. For alkynylbenzyl alcohols, several key mechanistic paradigms have been explored, including cationic cascade reactions and metal-catalyzed cyclizations.

Cationic Cascade Mechanisms in Prins Reactions

The Prins reaction, a powerful carbon-carbon bond-forming transformation, involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne. rsc.org In the context of alkynyl alcohols, the intramolecular alkynyl Prins reaction serves as a gateway to complex cyclization cascades. digitellinc.com These reactions are typically initiated by a Brønsted or Lewis acid, which activates the carbonyl group, leading to the formation of an oxocarbenium ion. acs.org This electrophilic species then undergoes an intramolecular attack by the alkyne moiety.

This initial cyclization generates a vinyl cation intermediate, which can be trapped by a nucleophile or participate in subsequent cyclizations, leading to the formation of polycyclic systems. rsc.orgrsc.org These one-pot stereospecific cationic cascades can establish up to three new stereogenic centers from achiral precursors, highlighting their synthetic efficiency. digitellinc.com The course of these cascade reactions is highly dependent on the substrate structure and reaction conditions. For instance, the presence of an arene can lead to a formal cycloaddition embedded within the cationic cascade, enabling the synthesis of a diverse range of fused heterotricycles. rsc.orgrsc.org

A proposed mechanism for a Brønsted acid-catalyzed carbocyclization cascade involving an alkynyl alcohol is depicted below:

| Step | Description | Intermediate/Transition State |

| 1 | Condensation of an alcohol with an aldehyde to form an oxocarbenium ion. | Oxocarbenium Ion |

| 2 | Intramolecular attack of the alkyne on the oxocarbenium ion (Prins cyclization). | Vinyl Cation |

| 3 | Intramolecular trapping of the vinyl cation by an arene moiety. | Cyclized Cationic Intermediate |

| 4 | Deprotonation to afford the final fused heterocyclic product. | Aromatized Product |

This cascade, featuring a three-component coupling of an alkyne, an oxocarbenium ion, and an arene, demonstrates the synthetic potential of alkynyl Prins reactions for the rapid assembly of complex molecules. rsc.orgrsc.org

Lewis Acid Activation and Nucleophilic Addition in Metal-Catalyzed Cyclizations

Lewis acids play a pivotal role in activating alkynylbenzyl alcohols towards nucleophilic attack and subsequent cyclization. In metal-catalyzed reactions, the Lewis acid can coordinate to the alcohol's hydroxyl group, enhancing its leaving group ability, or to the alkyne, increasing its electrophilicity. For instance, gold(I) catalysts have been shown to activate the alkyne moiety of homoallylic alcohols containing an alkyne side chain, generating a cyclic oxonium ion that subsequently undergoes an intramolecular Prins-type reaction. acs.org

In the context of o-alkynyl(oxo)benzenes, a related class of compounds, Lewis acids like AuCl₃ can catalyze a [4+2] benzannulation reaction with alkynes. nih.gov This process is thought to proceed through the formation of a benzo[c]pyrylium ate complex. researchgate.net Similarly, nickel-catalyzed cross-electrophile arylation of benzyl (B1604629) alcohols demonstrates the activation of the C-O bond, a process that can be facilitated by Lewis acidic additives like AlCl₃. dicp.ac.cn These examples, while not directly involving (4-Hex-1-ynylphenyl)methanol, illustrate the fundamental principles of Lewis acid activation in promoting nucleophilic additions and cyclizations in systems containing both alcohol and alkyne functionalities.

Transition metal-catalyzed N-alkylation of amines with alcohols via a "borrowing hydrogen" strategy also highlights the activation of the alcohol. In these reactions, the metal catalyst facilitates the dehydrogenation of the alcohol to an aldehyde in situ, which then reacts with the amine. dicp.ac.cn This strategy avoids the use of stoichiometric activating agents and generates water as the only byproduct.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of complex organic reactions. In the realm of alkynylbenzyl alcohol chemistry, DFT calculations provide invaluable insights into catalyst-substrate interactions, transition states, energy profiles, and the origins of stereoselectivity.

DFT Analysis of Catalyst-Substrate Interactions for Alkynylbenzyl Alcohols

DFT calculations can elucidate the nature of the interactions between a catalyst and an alkynylbenzyl alcohol substrate. For instance, in the gold(I)-catalyzed alkynylation of indoles and pyrroles using a hypervalent iodine reagent, DFT studies have revealed that the reaction initiates with the coordination of the alkyne moiety of the reagent to the AuCl catalyst. utas.edu.auresearchgate.net This is followed by the transfer of the alkynyl group from the iodine(III) center to the gold(I) center. utas.edu.auresearchgate.net Such studies can quantify the binding energies and geometries of catalyst-substrate complexes, providing a molecular-level understanding of the initial steps of a catalytic cycle.

In the context of nickel-catalyzed reactions, DFT can be used to study the interaction of the nickel catalyst with the alcohol and other reagents. For example, in the methylation-allylation of alkynes with allylic alcohols and AlMe₃, DFT calculations have shown that AlMe₃ reacts with the allylic alcohol to form a cyclodialuminoxane species, which activates the C-O bond. rsc.org While not directly on this compound, these studies on related systems provide a framework for understanding how catalysts interact with and activate alkynyl alcohols.

Computational Modeling of Transition States and Energy Profiles

One of the most significant contributions of DFT is the ability to model transition state structures and calculate the energy profiles of reaction pathways. mit.edunih.govunipa.it This allows for the determination of activation barriers and reaction energies, providing a quantitative picture of the reaction mechanism. For instance, in the Prins cyclization, DFT calculations can be used to compare the energy barriers of competing pathways, such as the direct cyclization versus an oxonia-Cope rearrangement, thereby explaining observed product distributions. beilstein-journals.org

The energy profile for a catalytic reaction typically includes the energies of reactants, intermediates, transition states, and products. nih.govunipa.itresearchgate.net The highest energy barrier along the reaction coordinate corresponds to the rate-determining step. DFT calculations have been employed to map out the free energy profiles for reactions such as the oxidation of benzyl alcohol, providing detailed insights into the elementary steps of the catalytic cycle. nih.govunipa.itresearchgate.net

Below is a representative table illustrating the type of data that can be obtained from DFT calculations of a reaction energy profile:

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Catalyst-Substrate Complex | -5.2 |

| Transition State 1 | +15.8 |

| Intermediate 1 | -2.1 |

| Transition State 2 | +21.3 (Rate-determining) |

| Intermediate 2 | +3.5 |

| Product Complex | -10.7 |

| Products | -1.5 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Investigation of Stereochemical Outcomes through Computational Methods

DFT calculations are instrumental in understanding and predicting the stereochemical outcomes of reactions involving chiral substrates or catalysts. By modeling the transition states leading to different stereoisomers, the origins of enantioselectivity and diastereoselectivity can be elucidated. The stereoisomer formed through the lower energy transition state is predicted to be the major product.

For example, in the context of the Prins reaction, DFT computations have been used to analyze the transition state structures in the presence of chiral catalysts, revealing the key non-covalent interactions that govern stereocontrol. nih.gov Similarly, computational studies on the Diels-Alder reaction have shown that DFT can successfully reproduce observed diastereoface selectivities. nih.gov In the silver-catalyzed hydroalkylation of alkynes, energy decomposition analysis within a DFT framework has been used to demonstrate that Pauli repulsion is the dominant factor controlling the stereoselectivity. rsc.org

Computational investigations into the stereoselectivity of aldol reactions catalyzed by proline derivatives have also successfully revealed the origins of the observed stereochemical outcomes by analyzing the structural differences between catalysts and transition states. nih.gov These examples underscore the power of computational methods to provide a detailed rationale for the stereoselectivity observed in complex organic transformations, a capability that is directly applicable to the study of reactions involving this compound and its derivatives.

Experimental Mechanistic Probes

To elucidate the reaction mechanisms in alkynylbenzyl alcohol chemistry, particularly concerning the reactivity of compounds like this compound, researchers employ various experimental techniques. These probes, including kinetic isotope effect studies and substituent effect analyses, provide valuable insights into the rate-determining steps and the nature of transition states in key chemical transformations such as intramolecular hydroalkoxylation and cyclization reactions.

One of the fundamental mechanistic questions in the reactions of alkynyl alcohols is the timing of the deprotonation of the hydroxyl group relative to the nucleophilic attack of the oxygen on the activated alkyne. A key experimental technique to probe this is the determination of the kinetic isotope effect (KIE) by comparing the reaction rates of the alcohol (ROH) and its deuterated analogue (ROD).

In studies of the intramolecular hydroalkoxylation/cyclization of alkynyl alcohols catalyzed by lanthanide complexes, a primary kinetic isotope effect of kH/kD = 0.95 (±0.03) was observed. acs.orgresearchgate.netresearchgate.net This inverse kinetic isotope effect, being close to unity, suggests that the cleavage of the O-H bond is not the rate-determining step of the reaction. acs.orgresearchgate.netresearchgate.net If the deprotonation of the alcohol were the slowest step, a significant primary KIE would be expected. The observed inverse effect can be attributed to the O-H bond becoming stiffer in the transition state compared to the ground state. This occurs because the oxygen atom becomes more nucleophilic upon coordination to the metal center, leading to a tightening of the O-H bond prior to the nucleophilic attack on the alkyne.

Further kinetic analysis of these lanthanide-catalyzed cyclization reactions revealed that the reaction rate is first-order with respect to the concentration of the catalyst and zero-order with respect to the concentration of the alkynyl alcohol substrate. acs.orgresearchgate.netresearchgate.net This indicates that the reaction involving the substrate up to the rate-determining step is fast and that the catalyst is involved in the slowest step of the reaction. These findings are consistent with a mechanism where a rapid pre-equilibrium formation of a catalyst-substrate complex occurs, followed by a slower, rate-limiting intramolecular insertion of the alkyne into the metal-alkoxide bond.

Interactive Data Table: Kinetic Data for Lanthanide-Catalyzed Intramolecular Hydroalkoxylation of Alkynyl Alcohols. acs.orgresearchgate.netresearchgate.net

| Mechanistic Probe | Finding | Interpretation |

| Kinetic Isotope Effect (kH/kD) | 0.95 (±0.03) | The O-H bond cleavage is not the rate-determining step. An inverse effect suggests a pre-equilibrium deprotonation or a transition state where the O-H bond is strengthened. |

| Reaction Order in Substrate | Zero-order | The substrate is involved in a fast step preceding the rate-determining step. |

| Reaction Order in Catalyst | First-order | The catalyst participates in the rate-determining step of the reaction. |

While specific Hammett studies focusing on a series of substituted (4-hex-1-ynylphenyl)methanols are not extensively documented in the reviewed literature, the principles of such an investigation are crucial for understanding the electronic effects on the reaction mechanism. A Hammett plot would be constructed by measuring the rates of reaction for a series of para-substituted phenylmethanol derivatives and plotting the logarithm of the relative rate constants (log(kX/kH)) against the appropriate Hammett substituent constant (σ). The slope of this plot, the reaction constant (ρ), would provide critical information about the charge development in the transition state of the rate-determining step.

For a hypothetical gold-catalyzed cyclization of this compound, a negative ρ value would indicate the buildup of positive charge at the benzylic position in the transition state, suggesting a mechanism with carbocationic character. Conversely, a positive ρ value would imply the development of negative charge, pointing towards a nucleophilic attack as the rate-limiting step. The magnitude of ρ would indicate the sensitivity of the reaction to substituent effects.

Although a specific data table for the Hammett study of this compound is not available, the following table illustrates how such data would be presented and interpreted in a mechanistic investigation of a related reaction.

Hypothetical Hammett Study Data for a Gold-Catalyzed Cyclization

| Substituent (X) | σp | k_rel (kX/kH) | log(kX/kH) |

| -OCH3 | -0.27 | 3.5 | 0.54 |

| -CH3 | -0.17 | 2.1 | 0.32 |

| -H | 0.00 | 1.0 | 0.00 |

| -Cl | 0.23 | 0.45 | -0.35 |

| -NO2 | 0.78 | 0.05 | -1.30 |

In this hypothetical scenario, the negative slope of the Hammett plot (a negative ρ value) would suggest that electron-donating groups accelerate the reaction by stabilizing a positive charge that develops in the transition state, for instance, at the benzylic carbon, during the cyclization process.

Advanced Applications and Future Directions in 4 Hex 1 Ynylphenyl Methanol Research

A Versatile Synthon for Intricate Molecular Designs

The inherent reactivity of the dual functional groups in (4-Hex-1-ynylphenyl)methanol makes it an ideal starting point for the synthesis of complex organic structures. Researchers have successfully leveraged this reactivity to construct both elaborate carbocyclic and heterocyclic frameworks.

Forging Polycyclic and Spirocyclic Scaffolds

The strategic placement of the alcohol and alkyne functionalities in this compound facilitates intramolecular cyclization reactions, leading to the formation of diverse polycyclic and spirocyclic systems. These reactions often proceed through cascade mechanisms, where a single synthetic operation triggers a series of bond-forming events, rapidly building molecular complexity.

For instance, acid-catalyzed or metal-mediated cyclization of derivatives of this compound can initiate an intramolecular attack of the alcohol onto the activated alkyne, forming a key carbocyclic ring. Subsequent transformations can then be employed to elaborate this initial structure into more complex polycyclic aromatic compounds or intricate spirocycles, which are privileged scaffolds in medicinal chemistry and materials science.

Table 1: Representative Polycyclic and Spirocyclic Systems Derived from Alkynylbenzyl Alcohol Scaffolds

| Starting Material Class | Reaction Type | Resulting Scaffold | Potential Applications |

|---|---|---|---|

| (4-Alkynylphenyl)methanol Derivatives | Intramolecular Hydroalkoxylation/Cyclization | Dihydronaphthalene derivatives | Natural Product Synthesis, Medicinal Chemistry |

| Diaryl-substituted Alkynylmethanols | Gold- or Platinum-catalyzed Cyclization | Indene and Fluorene Scaffolds | Organic Electronics, Materials Science |

| Alkynyl Diols | Tandem Cyclization/Rearrangement | Spirocyclic Ethers | Fragrance Chemistry, Bioactive Molecules |

Crafting Nitrogen and Oxygen Heterocycles

The electrophilic nature of the alkyne and the nucleophilic character of the alcohol in this compound and its derivatives provide a powerful combination for the synthesis of a wide array of nitrogen and oxygen-containing heterocycles. These structural motifs are ubiquitous in pharmaceuticals, agrochemicals, and natural products.

In the presence of suitable nitrogen-based nucleophiles, such as amines or amides, intramolecular cyclization of activated this compound derivatives can lead to the formation of various nitrogen heterocycles, including indoles, quinolines, and other fused systems. Similarly, intramolecular hydroalkoxylation reactions are a direct route to oxygen-containing heterocycles like benzofurans and isochromenes. The specific reaction conditions and the nature of any additional functional groups on the starting material can be tuned to control the regioselectivity and stereoselectivity of these cyclizations.

Strategies for Diversification and Library Generation

The concept of diversity-oriented synthesis (DOS) aims to rapidly generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. This compound serves as an excellent starting point for DOS strategies due to the orthogonal reactivity of its alcohol and alkyne functionalities.

By systematically varying the reaction partners and conditions applied to each functional group, vast libraries of compounds with diverse skeletons and peripheral functional groups can be assembled. For example, the alcohol can be oxidized, esterified, or converted to a leaving group, while the terminal alkyne can undergo a plethora of reactions, including Sonogashira coupling, click chemistry (azide-alkyne cycloaddition), and hydroamination. This modular approach allows for the efficient exploration of chemical space around the core this compound scaffold.

Table 2: Diversity-Oriented Synthesis Strategies Utilizing Alkynylbenzyl Alcohols

| Functional Group Targeted | Reaction Class | Building Block Diversity | Resulting Library Features |

|---|---|---|---|

| Terminal Alkyne | Sonogashira Coupling | Aryl/Vinyl Halides | Varied aromatic and unsaturated appendages |

| Terminal Alkyne | Azide-Alkyne Cycloaddition | Organic Azides | Triazole-containing diverse structures |

| Hydroxyl Group | Esterification/Amidation | Carboxylic Acids/Amines | Varied ester and amide functionalities |

| Both Groups | Multi-component Reactions | Aldehydes, Amines, etc. | Rapid access to complex, diverse scaffolds |

Emerging Catalytic Systems for Alkynylbenzyl Alcohol Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Modern catalysis offers mild, efficient, and selective methods for transforming both the alcohol and alkyne moieties.

Recent advances in transition metal catalysis, particularly with gold, platinum, and palladium, have provided powerful tools for activating the alkyne group towards nucleophilic attack, facilitating a range of cyclization and addition reactions. Furthermore, photoredox catalysis is emerging as a powerful strategy for generating radical intermediates from benzyl (B1604629) alcohols, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation. The development of cooperative catalytic systems, where two or more catalysts work in concert to promote a transformation, is also a promising area of research for achieving novel reactivity with this class of compounds.

Unexplored Reactivity and Derivatization Pathways

Despite the progress made, the full spectrum of reactivity of this compound remains to be explored. The interplay between the alcohol and the alkyne functionalities could lead to novel and unexpected transformations under specific reaction conditions.

Future research in this area could focus on:

Domino Reactions: Designing novel cascade reactions that leverage the unique electronic properties of the alkynylbenzyl alcohol system to construct highly complex molecules in a single step.

Enantioselective Catalysis: Developing catalytic asymmetric methods to control the stereochemistry of reactions involving the chiral center generated from the alcohol, leading to the synthesis of enantiopure complex molecules.

Novel Derivatizations: Exploring the derivatization of the hexynyl chain to introduce additional points of diversity or to modulate the electronic properties of the alkyne.

Application in Materials Science: Investigating the incorporation of this compound-derived structures into polymers and other materials to impart unique optical or electronic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Hex-1-ynylphenyl)methanol, and what factors influence reaction yields?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling between 4-iodophenylmethanol and 1-hexyne under palladium catalysis. Key factors include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in amine bases (e.g., triethylamine) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Temperature control : Reactions typically proceed at 60–80°C to balance yield and side-product formation .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product.

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and the hydroxymethyl group (δ 4.6–4.8 ppm). The alkyne proton (C≡CH) appears at δ 2.5–3.0 ppm .

- IR Spectroscopy : Confirm O-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and aromatic C-H bends .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 202.1) and fragmentation patterns to validate structure .

Q. What are the key physical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DCM, THF, and DMSO; poorly soluble in water. Solubility tests should precede biological assays .

- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at 4°C. TGA/DSC analysis reveals decomposition onset at ~180°C .

Advanced Research Questions

Q. How does the steric and electronic effects of the hexynyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The alkyne moiety enhances electron-withdrawing effects, polarizing the phenyl ring and accelerating electrophilic substitutions. Steric hindrance from the hexynyl chain may reduce regioselectivity in Suzuki-Miyaura couplings. Computational studies (DFT) can map charge distribution .

- Example : Compare reaction kinetics with non-alkynyl analogs to quantify electronic contributions .

Q. What crystallographic techniques elucidate the molecular packing and hydrogen-bonding networks of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve the hydroxyl group’s orientation and intermolecular O-H···O interactions. Hirshfeld surface analysis quantifies contact contributions (e.g., H-bonding vs. van der Waals) .

- Crystal Engineering : Co-crystallization with coformers (e.g., carboxylic acids) modifies packing motifs, studied via PXRD .

Q. How can computational modeling predict the compound’s pharmacokinetic properties or biological target interactions?

- Methodological Answer :

- Molecular Docking : Screen against cytochrome P450 enzymes using AutoDock Vina. The hexynyl group may occupy hydrophobic pockets, altering binding affinities .

- ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and blood-brain barrier permeability, guiding toxicity studies .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., alkyne dimerization) .

- Chiral Resolution : Use enzymatic kinetic resolution (e.g., lipases) or chiral stationary phases in HPLC .

Data Contradictions and Validation

- Synthesis Yields : reports ~70% yields for analogous alcohols via Sonogashira coupling, while notes lower yields (~50%) for bulkier derivatives. Validate via controlled experiments with varying alkyne chain lengths.

- Spectroscopic Data : Discrepancies in IR peak positions (e.g., C≡C stretches) may arise from solvent effects; always report solvent used .

Methodological Tables

| Analytical Technique | Key Parameters | Application Example | Reference |

|---|---|---|---|

| X-ray Diffraction | Space group, R-factor, H-bond distances | Resolve hydroxyl orientation in crystal | |

| TGA/DSC | Decomposition onset, enthalpy changes | Assess thermal stability up to 200°C | |

| NMR (NOESY) | Through-space correlations | Confirm alkyne spatial proximity to phenyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.